molecular formula C25H20FN5O3S B2882825 N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide CAS No. 1243055-31-3

N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2882825
CAS No.: 1243055-31-3
M. Wt: 489.53
InChI Key: VLPFZXFONCOBPQ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring and substituted with fluorophenyl and methylphenyl groups. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and coupling strategies, as observed in structurally related analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-14-5-3-4-6-18(14)22-29-23(34-30-22)21-15(2)20-24(35-21)28-13-31(25(20)33)12-19(32)27-11-16-7-9-17(26)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFZXFONCOBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NCC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole ring and the fluorobenzyl group. Common reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with additional hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Insights :

  • The target compound shares the 1,2,4-oxadiazole moiety with compound 37 and BI 665915 , a critical pharmacophore for enhancing binding affinity and metabolic stability.
  • Unlike BI 665915, which uses a pyrazole core, the thienopyrimidinone scaffold in the target compound may confer distinct electronic properties, influencing solubility and target selectivity .

Pharmacological and Functional Comparisons

  • BI 665915 demonstrates potent inhibition of 5-lipoxygenase-activating protein (FLAP) with sub-100 nM IC50 values in whole-blood assays .
  • Compound 37 and ’s derivative lack explicit activity data but share structural motifs (e.g., fluorophenyl, heterocyclic cores) with known anticancer and anti-inflammatory agents, implying plausible mechanistic overlap.
  • Compound 266 focuses on CK1δ inhibition but highlights the role of thienopyrimidine derivatives in kinase targeting, a possible avenue for the target compound.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound's structure is characterized by a complex arrangement that includes:

  • A fluorophenyl group
  • A thieno[2,3-d]pyrimidine core
  • An oxadiazole moiety

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit various cancer cell lines. In a study involving multiple cancer types, certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and Caco-2 (colon adenocarcinoma) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa10
Compound BCaco-215
N-(4-fluorophenyl)methyl derivativeVarious12

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial activity. The presence of the oxadiazole ring has been linked to enhanced antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that oxadiazole derivatives can modulate metabotropic glutamate receptors (mGluRs), which play a crucial role in neuroprotection and synaptic plasticity .
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound in preclinical models. One notable study reported significant tumor regression in xenograft models treated with oxadiazole derivatives .

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